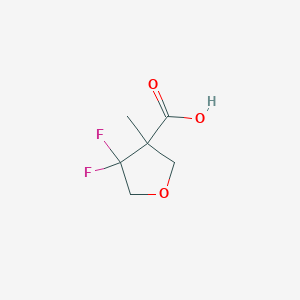

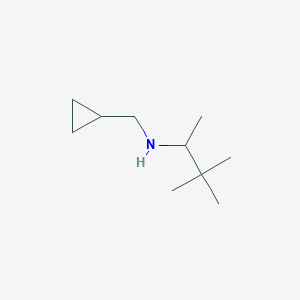

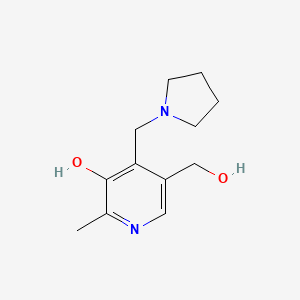

![molecular formula C10H17ClN4 B1488334 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine CAS No. 1248511-83-2](/img/structure/B1488334.png)

2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine

Overview

Description

“2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” is also known as Ethanamine, 2-chloro-N,N-diethyl-. It has a molecular formula of C6H14ClN and a molecular weight of 135.635 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s known that similar compounds can be used as intermediates and starting reagents for organic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

“this compound” can be used as an alkylating reagent for the synthesis of various compounds. For instance, it can be used for the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene-containing triarylmethane (TRAM) derivatives .Physical And Chemical Properties Analysis

“this compound” is a crystalline compound with a melting point of 208-210 °C (lit.) .Scientific Research Applications

Molecular Recognition Applications :

- A study describes the synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, including 4-amino-1-[4-[N,N-bis[2-(N,N-diethylamino)ethyl]amino]butyl]-2(1H)-pyrimidione. These compounds were expected to act as efficient ditopic receptors for the complexation of guanosine 5'-monophosphate (GMP), a prototypical purine-derived substrate (Furuta, Magda, & Sessler, 1991).

Chemical Synthesis and Structural Insights :

- Research on the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones details the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. These compounds were explored for their potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun, Kovacs, Crăciun, & Mager, 1998).

Antimalarial Effects :

- A study on the synthesis of 5,6-dichloro-2-[(4-||4-(diethylamino)-1-methylbutyl]amino||-6-methyl-2-pyrirnidinyl)amino]benzimidazole and related compounds revealed their strong suppressive activity against Plasmodium berghei and P. gallinaceum, indicating significant potential in antimalarial treatments (Werbel, Curry, Elslager, & Hess, 1973).

Antibacterial Activity :

- A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, synthesized by reacting ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, showed antistaphylococcal activity. This indicates their potential in antibacterial applications (Kostenko et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound can be used as an alkylating reagent , which suggests that it may interact with various biological molecules, such as proteins or nucleic acids, by transferring an alkyl group to these targets.

Mode of Action

As an alkylating agent, 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine can form covalent bonds with its targets, leading to modifications in their structure and function . The exact mode of action would depend on the specific target and the context of the biochemical reaction.

Biochemical Pathways

Given its role as an alkylating agent, this compound could potentially influence a wide range of biochemical pathways, depending on the specific targets it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the context of the biochemical reaction. As an alkylating agent, it could potentially modify the structure and function of its targets, leading to various downstream effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its reactivity and stability .

properties

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-12-9-5-6-13-10(11)14-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGBPSGYQNONER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

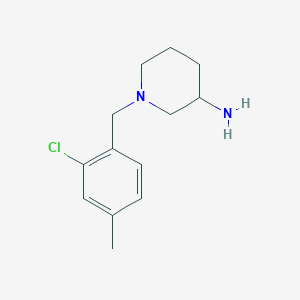

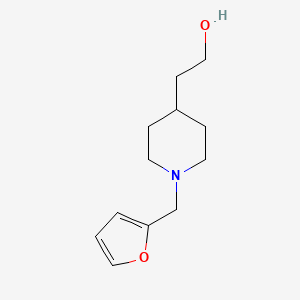

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)

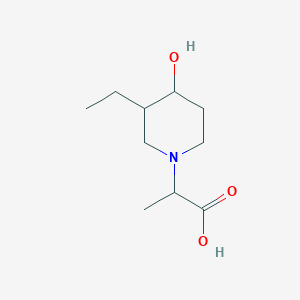

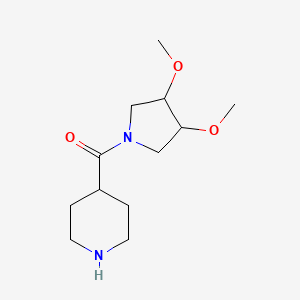

![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

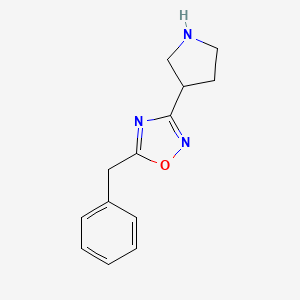

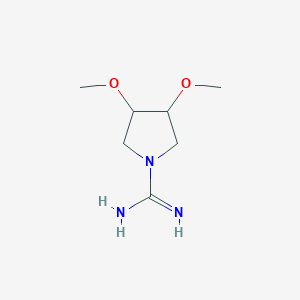

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)

![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)